![molecular formula C11H13NO4S B5653299 1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone CAS No. 400737-90-8](/img/structure/B5653299.png)
1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone
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Overview
Description
1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone is a compound that has attracted interest due to its structural uniqueness and potential in various chemical reactions. Its synthesis and analysis contribute to the broader understanding of pyrrolidinone derivatives, which are important in many chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of this compound and related compounds often involves multi-step reactions utilizing specific catalysts or conditions to achieve desired structures. For example, integrated transition metal-catalyzed reactions have been used to synthesize polysubstituted 4-(phenoxymethyl)-3-pyrrolines, showcasing the versatility of pyrrolidinone derivatives in organic synthesis (Clique, Vassiliou, Monteiro, & Balme, 2002).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including this compound, has been elucidated through spectroscopic and magnetic resonance techniques. Studies have detailed the conformation and bonding patterns within these molecules, providing insights into their reactivity and interactions (Paventi, Chan, & Hay, 1996).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including transamination reactions that highlight their reactivity and potential for creating various functionalized products (Ostrowska, Ciechanowicz-Rutkowska, Pilati, & Zżuchowski, 1999).
properties
IUPAC Name |
1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-8-17(15,16)10-5-3-9(4-6-10)12-7-1-2-11(12)14/h3-6,13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPFJAJCCKCOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353124 |
Source
|
Record name | 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400737-90-8 |
Source
|
Record name | 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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